4-(Phenylmethoxy)azobenzene

説明

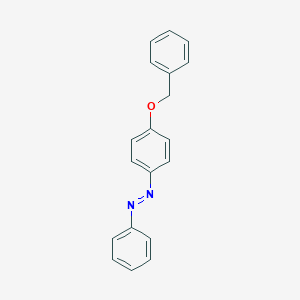

4-(Phenylmethoxy)azobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of an azo group (-N=N-) linking two phenyl rings. This compound is known for its photoswitchable properties, making it a valuable molecule in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethoxy)azobenzene typically involves the azo coupling reaction. This process includes the coupling of diazonium salts with activated aromatic compounds. The classical methods for the synthesis of azo compounds include the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines, and the Wallach reaction, which transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media .

Industrial Production Methods: Industrial production of azobenzenes, including this compound, often employs large-scale azo coupling reactions. These reactions are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pH, and the presence of catalysts to facilitate the coupling process .

化学反応の分析

Types of Reactions: 4-(Phenylmethoxy)azobenzene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed:

Oxidation: Formation of phenylmethoxy derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of various substituted azobenzenes.

科学的研究の応用

Biomedical Applications

1.1 Photopharmacology

4-(Phenylmethoxy)azobenzene and its derivatives are increasingly used in photopharmacology, where light is utilized to control drug activity. The ability of azobenzenes to undergo reversible isomerization between trans and cis forms under light exposure allows for precise spatial and temporal control of drug release. This property is particularly beneficial in targeted cancer therapies, where localized treatment can minimize side effects.

- Theranostic Drug Delivery : Recent studies have highlighted the use of azobenzene as a component in theranostic systems that deliver drugs selectively to tumor sites under hypoxic conditions. The azobenzene moiety serves as a fluorescence quencher and a prodrug activator, enhancing the therapeutic efficacy while reducing systemic toxicity .

1.2 Antimicrobial Activity

Research indicates that azobenzene compounds exhibit significant antimicrobial properties. The incorporation of substituents like phenylmethoxy can enhance these effects, making them potential candidates for developing new antimicrobial agents. Studies have shown that modified azobenzenes can outperform traditional antibiotics against various bacterial strains .

Materials Science

2.1 Smart Coatings and Adhesives

this compound has been explored for use in smart coatings and adhesives due to its photoresponsive nature. The compound can be incorporated into hydrogel systems that change adhesion properties upon exposure to light, making them suitable for applications in soft robotics and biomedical devices .

- Photo-Controlled Adhesives : Research has demonstrated the synthesis of photoresponsive hydrogels that utilize azobenzene derivatives to achieve reversible adhesion properties. This innovation opens avenues for developing advanced materials that respond dynamically to environmental stimuli .

Catalysis

Azobenzenes are also being investigated for their role as catalysts in various chemical reactions due to their ability to switch between different states under light exposure. The unique electronic properties of azobenzenes allow them to facilitate reactions that are otherwise challenging under conventional conditions.

- Supramolecular Catalysis : Studies suggest that azobenzene-based systems can form supramolecular aggregates that enhance catalytic activity through light-induced conformational changes. This approach may lead to more efficient catalytic processes in organic synthesis .

Case Studies

作用機序

The primary mechanism of action for 4-(Phenylmethoxy)azobenzene involves its ability to undergo reversible photoisomerization between the trans and cis isomers upon exposure to light. This photoisomerization affects the molecule’s geometry and electron distribution, influencing its interaction with other chemical species and biological targets . The molecular targets and pathways involved include the modulation of cell signaling pathways and the activation of specific receptors in biological systems .

類似化合物との比較

Azobenzene: The parent compound, known for its photoswitchable properties and widespread use in various applications.

4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups that enhance its solubility and reactivity.

4,4’-Diaminoazobenzene: A derivative with amino groups that increase its potential for forming hydrogen bonds and interacting with biological molecules.

Uniqueness of 4-(Phenylmethoxy)azobenzene: this compound is unique due to the presence of the phenylmethoxy group, which enhances its photoswitchable properties and stability. This makes it particularly valuable in applications requiring precise control over molecular behavior in response to light .

生物活性

Overview

4-(Phenylmethoxy)azobenzene is an organic compound classified under azobenzenes, characterized by the azo group (-N=N-) linking two phenyl rings. Its molecular formula is C19H16N2O, and it exhibits unique photoswitchable properties that make it valuable in various scientific and industrial applications, particularly in photopharmacology and molecular switching.

The biological activity of this compound is primarily driven by its photochemical properties , specifically its ability to undergo reversible isomerization between the trans and cis forms upon exposure to light. This isomerization can lead to significant changes in the compound's physical and chemical properties, which can be exploited in biological contexts.

Key Mechanisms:

- Photoisomerization : The light-induced transformation between the trans (stable) and cis (metastable) forms allows for controlled modulation of biological processes.

- Cell Signaling Modulation : Certain azobenzenes, including this compound, have been shown to influence cellular pathways, such as modulating glutamate receptors in neuronal signaling.

Biological Applications

This compound has been investigated for various potential applications in biology and medicine:

- Photopharmacology : The compound is being studied for its ability to control drug activity using light, providing a means to activate or deactivate drugs precisely at targeted sites.

- Cellular Effects : Preliminary studies suggest that azobenzenes can affect cellular functions, such as influencing cell growth and differentiation through photochemical activation mechanisms.

- Molecular Switches : The compound's ability to act as a molecular switch makes it a candidate for applications in drug delivery systems and biosensors.

Case Studies

-

Modulation of Neuronal Activity :

- A study demonstrated that azobenzenes could be used to photo-activate mGluR2 receptors in mice, which are critical for synaptic plasticity and memory formation. This indicates the potential of this compound in neuroscience research.

-

Photodynamic Therapy :

- Research has explored the use of azobenzenes in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells. This compound's photoswitchable nature may enhance the efficacy of PDT.

Transport and Distribution

This compound can be transported within cells via various mechanisms, potentially influencing its bioavailability and effectiveness in therapeutic applications.

Metabolic Pathways

Azo compounds like this compound are metabolized by enzymes such as azoreductases, which can impact their biological activity and toxicity profiles.

Comparative Analysis

| Compound | Photoswitchable | Biological Activity | Applications |

|---|---|---|---|

| This compound | Yes | Modulates cell signaling | Photopharmacology, molecular switches |

| Azobenzene | Yes | Limited | Dyes, sensors |

| 4,4’-Dihydroxyazobenzene | Yes | Enhanced solubility | Drug delivery systems |

特性

IUPAC Name |

phenyl-(4-phenylmethoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQJMOEGSAXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260350 | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75365-76-3 | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75365-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075365763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethoxy)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。